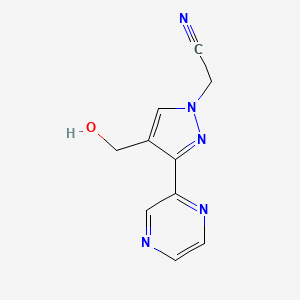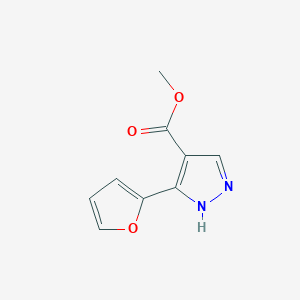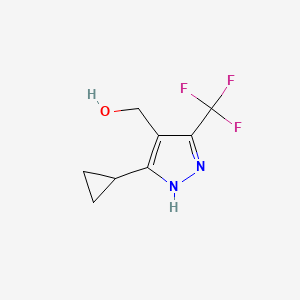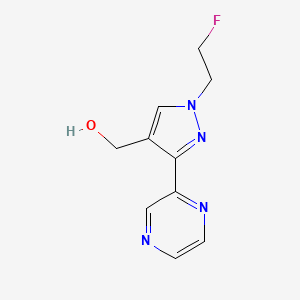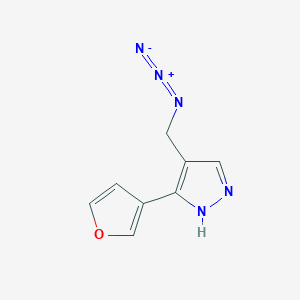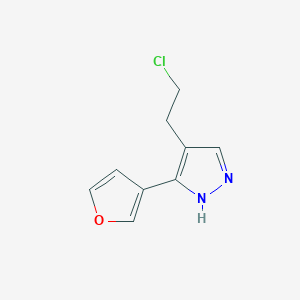![molecular formula C10H15ClF3NO2 B1482596 2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2098139-03-6](/img/structure/B1482596.png)
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one
Übersicht
Beschreibung
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one (2-CEMTFP) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the pyrrolidine family, which is a type of heterocyclic compound. 2-CEMTFP has been studied for its potential use in drug synthesis, as a precursor in organic synthesis, and as a reagent in biochemical and physiological studies. In Additionally, future directions for research on 2-CEMTFP will be outlined.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
Research in the field of organic synthesis and crystallography often explores compounds with similar structures for their potential in creating new materials or understanding molecular interactions. For instance, the study of the synthesis and molecular structure of specific pyrrolidinone derivatives highlights the methods for creating these compounds and analyzing their crystal structures to understand their properties and potential applications in materials science and pharmaceuticals (Percino et al., 2006).
Electrooptic Film Fabrication
Research into heterocyclic "push-pull" chromophores, which share structural motifs with the compound , investigates their synthesis, characterization, and applications in electrooptic films. This research has implications for developing advanced materials for optical and electronic devices, showcasing how similar compounds can contribute to technological advancements in material sciences (Facchetti et al., 2006).
Quantum Chemical Investigation
Studies on the quantum chemical properties of substituted pyrrolidinones, including their electronic and thermodynamic parameters, are crucial for understanding the behavior of these compounds at the molecular level. Such investigations provide insights into the potential uses of these compounds in various chemical and biological processes, highlighting their reactivity and stability under different conditions (Bouklah et al., 2012).
Application in Catalysis and Organic Synthesis
Research into the catalytic applications of pyrrolidine derivatives for organic reactions, including synthesis techniques and the production of novel compounds, demonstrates the utility of these molecules in synthetic organic chemistry. This area explores the compound's role as intermediates in creating complex molecules with potential pharmaceutical applications (Singh et al., 2009).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-17-7-9(10(12,13)14)3-4-15(6-9)8(16)5-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQPHHZCDVICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





